molecular formula C8H7N3O2 B1610121 6-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid CAS No. 190381-48-7

6-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid

Cat. No. B1610121
M. Wt: 177.16 g/mol
InChI Key: KENGYTNARRJVIB-UHFFFAOYSA-N
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Description

6-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid is a heterocyclic compound with the following structural features:



  • It contains an imidazo[1,2-a]pyrazine core.

  • The methyl group at position 6 contributes to its unique properties.



Synthesis Analysis

The synthesis of this compound involves various methods, including:



  • Chemical Synthesis : Researchers have developed synthetic routes to access 6-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid. These methods often utilize starting materials such as imidazopyridines or pyrazines, followed by functionalization at specific positions.



Molecular Structure Analysis

The molecular structure of 6-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid is characterized by:



  • A fused bicyclic ring system.

  • The carboxylic acid group at position 2.

  • The methyl substituent at position 6.



Chemical Reactions Analysis

This compound can participate in various chemical reactions, including:



  • Acid-Base Reactions : The carboxylic acid group can undergo protonation or deprotonation.

  • Substitution Reactions : The methyl group may be substituted by other functional groups.

  • Condensation Reactions : It can react with amines or alcohols to form amides or esters.



Physical And Chemical Properties Analysis


  • Melting Point : Investigate the melting behavior of this compound.

  • Solubility : Assess its solubility in various solvents.

  • Stability : Consider its stability under different conditions (e.g., pH, temperature).


Safety And Hazards


  • Toxicity : Evaluate its toxicity profile.

  • Handling Precautions : Follow safety guidelines during synthesis and handling.

  • Environmental Impact : Assess its impact on the environment.


Future Directions


  • Drug Development : Explore its potential as a drug scaffold.

  • Biological Studies : Investigate its biological activity and target interactions.

  • Structure-Activity Relationship (SAR) : Optimize its structure for improved properties.


Please note that this analysis is based on available literature and research. For more detailed information, consult relevant scientific papers1. Keep in mind that further studies are needed to fully understand its properties and applications.


properties

IUPAC Name

6-methylimidazo[1,2-a]pyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-3-11-4-6(8(12)13)10-7(11)2-9-5/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENGYTNARRJVIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443960
Record name Imidazo[1,2-a]pyrazine-2-carboxylic acid, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid

CAS RN

190381-48-7
Record name Imidazo[1,2-a]pyrazine-2-carboxylic acid, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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